4-Benzyloxyphenylboronic acid
Overview
Description
4-Benzyloxyphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a reagent in the synthesis of arylalkenylpropargylamines as neuroprotective and potent selective monoamine oxidase B inhibitors .
Synthesis Analysis
The synthesis of this compound involves several steps. It is often synthesized via the Suzuki-Miyaura coupling reaction to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst . The linear formula of this compound is C6H5CH2OC6H4B(OH)2 .Molecular Structure Analysis
The molecular formula of this compound is C13H13BO3 . It has an average mass of 228.051 Da and a monoisotopic mass of 228.095779 Da .Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it is used in the Suzuki-Miyaura coupling reaction to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a density of 1.2±0.1 g/cm3, a boiling point of 418.9±47.0 °C at 760 mmHg, and a flash point of 207.2±29.3 °C . It has 3 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Safety and Hazards
Mechanism of Action
Target of Action
4-Benzyloxyphenylboronic acid is a biochemical reagent
Mode of Action
Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could suggest a potential mode of action .
Biochemical Pathways
Boronic acids are often used in Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This suggests that this compound may play a role in the formation of carbon-carbon bonds in organic synthesis.
Biochemical Analysis
Biochemical Properties
Boronic acids are known to interact with various biomolecules, including enzymes and proteins, through the formation of reversible covalent bonds . The nature of these interactions depends on the specific structure of the boronic acid and the biomolecule involved.
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with biomolecules, which can lead to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(4-phenylmethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,15-16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJHEIDWSIAXCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370205 | |
Record name | 4-Benzyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146631-00-7 | |
Record name | 4-Benzyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyloxy-phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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